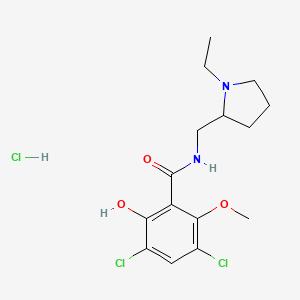
Raclopride Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Hidrocloruro de Racloprida es un antagonista selectivo del receptor de dopamina D2. Se usa comúnmente en la investigación científica, particularmente en el campo de la neuroimagen, debido a su capacidad de ser marcado radiactivamente con isótopos como el carbono-11. Este compuesto ha sido fundamental en el estudio del sistema dopaminérgico en el cerebro, especialmente en afecciones como la enfermedad de Parkinson y la enfermedad de Huntington .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del Hidrocloruro de Racloprida típicamente implica la metilación de un precursor desmetilado. Un método común incluye el uso de yoduro de [11C]metilo en una solución de dimetilformamida (DMF) que contiene hidruro de sodio (NaH). Esta reacción produce [11C]racloprida con un rendimiento radioquímico del 11-14% .
Métodos de producción industrial
Los métodos de producción industrial para el Hidrocloruro de Racloprida no están ampliamente documentados en el dominio público. La síntesis generalmente sigue principios similares a los métodos de laboratorio, ampliados para satisfacer las demandas industriales.
Análisis De Reacciones Químicas
Tipos de reacciones
El Hidrocloruro de Racloprida principalmente sufre reacciones de sustitución debido a la presencia de grupos funcionales como grupos hidroxilo y metoxi. También puede participar en reacciones de oxidación y reducción bajo condiciones específicas.
Reactivos y condiciones comunes
Reacciones de sustitución: Los reactivos comunes incluyen haluros de alquilo y bases como el hidruro de sodio.
Reacciones de oxidación: Se pueden usar agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reacciones de reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se emplean típicamente.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la metilación del precursor desmetilado produce Hidrocloruro de Racloprida .
Aplicaciones Científicas De Investigación
El Hidrocloruro de Racloprida tiene una amplia gama de aplicaciones en la investigación científica:
Investigación de la enfermedad de Parkinson: Ayuda a comprender la competencia entre la dopamina endógena y la Racloprida marcada radiactivamente en el cerebro.
Investigación de la enfermedad de Huntington: Se utiliza para evaluar la gravedad de la enfermedad midiendo la unión del receptor D2 cerebral.
Trastornos de la personalidad: Los estudios han investigado la relación entre la capacidad de unión del receptor D2 y los rasgos de personalidad.
Mecanismo De Acción
El Hidrocloruro de Racloprida actúa como un antagonista selectivo en los receptores de dopamina D2. Al unirse a estos receptores, inhibe la acción de la dopamina, un neurotransmisor involucrado en varias funciones cerebrales. Esta inhibición ayuda a estudiar el sistema dopaminérgico y su papel en diferentes condiciones neurológicas .
Comparación Con Compuestos Similares
El Hidrocloruro de Racloprida está estructuralmente relacionado con otras benzamidas sustituidas como la sulpirida y la remoxiprida. Tiene una mayor potencia en comparación con estos compuestos. A diferencia de la sulpirida y la remoxiprida, el Hidrocloruro de Racloprida es más selectivo para los receptores de dopamina D2, lo que lo convierte en una opción preferida para los estudios de neuroimagen .
Lista de compuestos similares
- Sulpirida
- Remoxiprida
Conclusión
El Hidrocloruro de Racloprida es un compuesto valioso en la investigación científica, particularmente en el campo de la neuroimagen. Su capacidad para unirse selectivamente a los receptores de dopamina D2 y ser marcado radiactivamente lo convierte en una herramienta esencial para estudiar el sistema dopaminérgico en diversas condiciones neurológicas.
Propiedades
Fórmula molecular |
C15H21Cl3N2O3 |
|---|---|
Peso molecular |
383.7 g/mol |
Nombre IUPAC |
3,5-dichloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxy-6-methoxybenzamide;hydrochloride |
InChI |
InChI=1S/C15H20Cl2N2O3.ClH/c1-3-19-6-4-5-9(19)8-18-15(21)12-13(20)10(16)7-11(17)14(12)22-2;/h7,9,20H,3-6,8H2,1-2H3,(H,18,21);1H |
Clave InChI |
ITLUETSTZABOFM-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2OC)Cl)Cl)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-6-(7-methyl-2,3-dioxabicyclo[2.2.2]oct-7-en-5-yl)hept-2-en-4-one](/img/structure/B12310627.png)

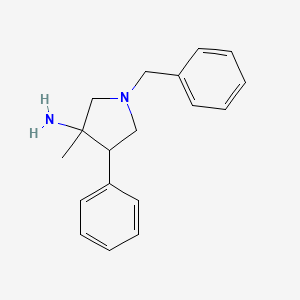
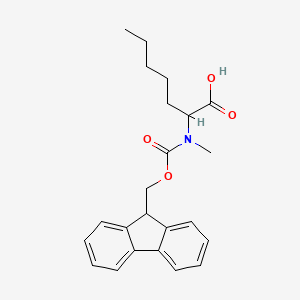
![2-[11-[3-(Dimethylamino)propyl]-6,11-dihydrobenzo[c][1]benzoxepin-2-yl]acetic acid;hydrochloride](/img/structure/B12310644.png)

![5,7-Dihydroxy-3-[5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B12310653.png)

![1-[4-Hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12310673.png)
![2-[(Piperidin-4-yl)methyl]furan-3-carboxylic acid hydrochloride](/img/structure/B12310680.png)
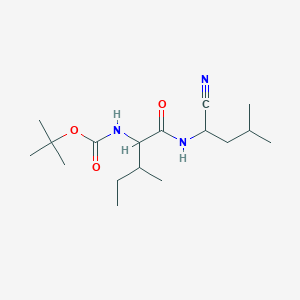
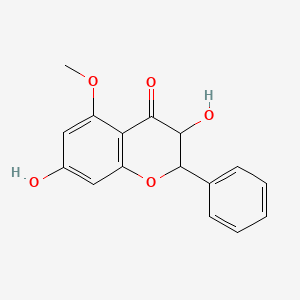
![(6Z)-6-[(4E,6E,8E,10E)-3,13-dihydroxy-8,12,14-trimethyl-16-phenylhexadeca-4,6,8,10-tetraenylidene]-5-hydroxy-2,4-dimethylpyran-3-one](/img/structure/B12310699.png)

